2-Methoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate (2:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

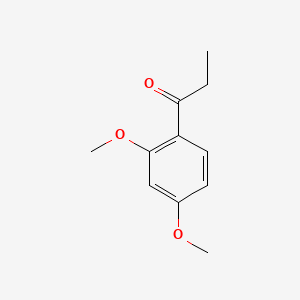

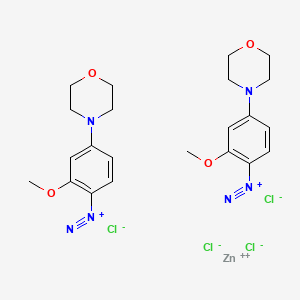

2-Methoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate (2:1) is a chemical compound with the molecular formula C22H28Cl4N6O4Zn and a molecular weight of 647.7 g/mol. It has been extensively studied due to its potential applications in various fields of research and industry. This compound is used in the preparation of aryl amino acid and peptide esters as enzyme substrates for leukocyte detection .

Molecular Structure Analysis

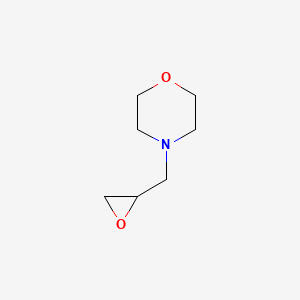

The molecular structure of this compound consists of two 2-Methoxy-4-morpholin-4-ylbenzenediazonium cations, four chloride anions, and one zinc cation . The exact 3D conformer of the parent compound can be found in the PubChem database .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 647.7 g/mol . It has 0 hydrogen bond donors, 12 hydrogen bond acceptors, and 4 rotatable bonds . More specific properties such as melting point, boiling point, and density are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Gefitinib The compound 2-Methoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate may be involved in complex organic synthesis processes, as seen in the synthesis of Gefitinib. The synthesis involves several steps, including the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile through various chemical reactions, demonstrating the compound's relevance in creating complex pharmaceutical molecules (Jin et al., 2005).

Phenylation Cationique The compound plays a role in the phenylation of 4-chloroanisole, leading to the production of 2-chloro-4-methoxybiphenyl. The reaction involves the attack of phenyl cations, indicating the compound's importance in detailed organic synthesis and rearrangement processes (Pilski et al., 1985).

Structural and Thermal Stability Studies

Thermal Stability and Decomposition The thermal stability of 2-Methoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate and its variants has been a subject of study, indicating its relevance in understanding the stability of chemical compounds under various conditions. The decomposition process and the influence of various factors on the stability of such compounds have been investigated, demonstrating the scientific interest in the thermal behavior of these compounds (Sato & Sugawara, 1985).

Medicinal Chemistry and Drug Synthesis

Antimicrobial Activities The compound is potentially involved in the synthesis of benzohydrazide, which has been studied for its antibacterial properties. This indicates the relevance of 2-Methoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate in the field of medicinal chemistry and its potential contribution to developing new antimicrobial agents (Shaikh, 2013).

Wirkmechanismus

Target of Action

It is used in the preparation of aryl amino acid and peptide esters as enzyme substrates for leukocyte detection , suggesting that it may interact with enzymes in leukocytes.

Mode of Action

It is known to be used as an aromatic azide precursor to synthesize 1,2,3-triazole products via one-pot tandem click reactions with terminal alkynes . This suggests that it may interact with its targets through azide-alkyne Huisgen cycloaddition, a type of click chemistry.

Biochemical Pathways

Given its use in the synthesis of aryl amino acid and peptide esters , it may be involved in the modification of these molecules, potentially affecting pathways related to protein synthesis and function.

Result of Action

Its role in the synthesis of aryl amino acid and peptide esters suggests it may influence protein structure and function .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate (2:1) involves the diazotization of 2-methoxy-4-(morpholin-4-yl)aniline followed by the reaction with zinc chloride to form the desired compound.", "Starting Materials": [ "2-methoxy-4-(morpholin-4-yl)aniline", "Sodium nitrite", "Hydrochloric acid", "Zinc chloride" ], "Reaction": [ "Dissolve 2-methoxy-4-(morpholin-4-yl)aniline in hydrochloric acid", "Add sodium nitrite to the solution and stir at low temperature to form the diazonium salt", "Add the diazonium salt slowly to a solution of zinc chloride in hydrochloric acid while maintaining a low temperature", "Stir the reaction mixture for several hours at low temperature", "Filter the resulting precipitate and wash with cold hydrochloric acid", "Dry the product under vacuum to obtain 2-Methoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate (2:1)" ] } | |

| 67801-08-5 | |

Molekularformel |

C11H14ClN3O2 |

Molekulargewicht |

255.70 g/mol |

IUPAC-Name |

2-methoxy-4-morpholin-4-ylbenzenediazonium;chloride |

InChI |

InChI=1S/C11H14N3O2.ClH/c1-15-11-8-9(2-3-10(11)13-12)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

MCPCYRWSQKCNSZ-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Kanonische SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)[N+]#N.[Cl-] |

| 67801-08-5 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.